molecular formula C5H5BO4S B1363952 2-boronothiophene-3-carboxylic Acid CAS No. 519054-53-6

2-boronothiophene-3-carboxylic Acid

Cat. No. B1363952
M. Wt: 171.97 g/mol
InChI Key: CGKJHZDZZNMEAP-UHFFFAOYSA-N
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Description

2-boronothiophene-3-carboxylic acid is a chemical compound with the molecular formula C5H5BO4S . It is related to 2-bromo-3-thiophenecarboxylic acid, which has the molecular formula C5H3BrO2S .


Molecular Structure Analysis

The molecular structure of 2-boronothiophene-3-carboxylic acid can be analyzed based on its molecular formula C5H5BO4S . It is related to 2-bromo-3-thiophenecarboxylic acid, which has a molecular weight of 207.05 and a monoisotopic mass of 205.903702 Da .

Scientific Research Applications

Catalytic Applications

  • Decarboxylative Borylation : This process involves replacing carboxylic acid groups with boronic acids and esters. It's useful in materials science, chemosensor development, and drug discovery. A nickel-catalyzed method facilitates the transformation of carboxylic acids into boronate esters, applicable in complex drug molecules and natural products (Li et al., 2017).

  • Catalytic Chemical Amide Synthesis : A method utilizing (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a catalyst for amide bond synthesis between carboxylic acids and amines is effective at room temperature for a wide range of substrates. This methodology is crucial in peptide synthesis (Mohy El Dine et al., 2015).

  • Boronic Acid Accelerated Reactions : Boronic acid is used to accelerate certain chemical reactions, such as the synthesis of α-sulfanyl-substituted indole-3-acetic acids. This highlights the role of boronic acid in facilitating product formation (Das et al., 2017).

Synthesis and Chemical Transformations

  • Electrochemical Borylation of Carboxylic Acids : A method for converting carboxylic acids to boronic acids using electrochemistry. This technique is simple, economical, and has a broad application scope, including the synthesis of complex natural products (Barton et al., 2021).

  • Photoinduced Decarboxylative Borylation : This technique uses visible light to induce the replacement of carboxylic acid groups with boronate esters, facilitating their introduction into a variety of compounds (Fawcett et al., 2017).

  • Palladium-Catalyzed Synthesis of Aryl Ketones : This process involves the coupling reaction of carboxylic acids with aryl boronic acids, demonstrating the versatility and application in organic synthesis (Zheng et al., 2022).

Biomedical and Sensing Applications

  • Selective Fluorescent Chemosensors : Boronic acids, including 2-boronothiophene-3-carboxylic acid, interact with certain biological substances, making them useful in the detection of carbohydrates and bioactive substances. This has implications in disease prevention, diagnosis, and treatment (Huang et al., 2012).

properties

IUPAC Name

2-boronothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO4S/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2,9-10H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKJHZDZZNMEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CS1)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383261
Record name 2-Boronothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-boronothiophene-3-carboxylic Acid

CAS RN

519054-53-6
Record name 2-Boronothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dihydroxyboryl)-3-thiophenecarboxylic acid; tech.
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